4-[(E)-(1-Phenylethylidene)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a phenylethylideneamino group attached to the benzene ring, which also bears a nitrile group. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of 2 hours .
Industrial Production Methods
In industrial settings, the production of benzonitriles often involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures, typically between 400 to 450°C . The resulting product is then purified to obtain the desired benzonitrile compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(1-Phenylethylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Oximes or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(1-Phenylethylidene)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and material science . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: This compound has an amino group instead of the phenylethylideneamino group.
Benzonitrile: The simplest form of benzonitrile without any substituents on the benzene ring.
4-(3-Aminophenyl)benzonitrile: Contains an aminophenyl group attached to the benzene ring.
Uniqueness
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is unique due to the presence of the phenylethylideneamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
611168-90-2 |
---|---|
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(1-phenylethylideneamino)benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10H,1H3 |
InChI-Schlüssel |
BOIJSYJWLLZBIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.